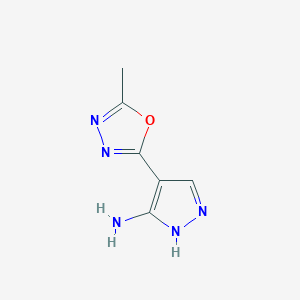
3-Acetyl-5-chloromethylisoxazole
Übersicht
Beschreibung
3-Acetyl-5-chloromethylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with an acetyl group at the third position and a chloromethyl group at the fifth position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom. These compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-chloromethylisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-chloromethylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The acetyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Compounds with oxidized acetyl groups, such as carboxylic acids.
Reduction Products: Compounds with reduced acetyl groups, such as alcohols.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-chloromethylisoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anticancer, antibacterial, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules and natural product analogs.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-chloromethylisoxazole involves its interaction with various molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The acetyl and chloromethyl groups can further modulate the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-5-methylisoxazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.
5-(Chloromethyl)isoxazole: Lacks the acetyl group, affecting its chemical properties and applications.
3,5-Dimethylisoxazole: Contains two methyl groups instead of acetyl and chloromethyl groups, leading to distinct chemical behavior.
Uniqueness
3-Acetyl-5-chloromethylisoxazole is unique due to the presence of both acetyl and chloromethyl groups, which provide a combination of reactivity and biological activity not found in similar compounds. This dual functionality makes it a valuable compound in various fields of research and application .
Eigenschaften
Molekularformel |
C6H6ClNO2 |
|---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
1-[5-(chloromethyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C6H6ClNO2/c1-4(9)6-2-5(3-7)10-8-6/h2H,3H2,1H3 |
InChI-Schlüssel |
MATCVCVIVRWLPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NOC(=C1)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-4-[2-(4-methylpiperazinyl)ethoxy]aniline](/img/structure/B8642761.png)

![1,4,8-Trioxaspiro[4.5]decane](/img/structure/B8642787.png)



![N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine](/img/structure/B8642802.png)

![2-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane](/img/structure/B8642817.png)

